molecular formula C8H5BrCl2F2O B1460293 3,4-Dichloro-5-(difluoromethoxy)benzyl bromide CAS No. 1806350-65-1

3,4-Dichloro-5-(difluoromethoxy)benzyl bromide

Cat. No. B1460293
CAS RN: 1806350-65-1
M. Wt: 305.93 g/mol
InChI Key: VQBJHXDKZFILQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,4-Dichloro-5-(difluoromethoxy)benzyl bromide” is a chemical compound with the molecular formula C8H4BrCl2F2O. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . The compound has a molecular weight of 323.92 .


Molecular Structure Analysis

The InChI code for “3,4-Dichloro-5-(difluoromethoxy)benzyl bromide” is 1S/C8H4BrCl2F3O/c9-3-4-1-5(10)7(11)6(2-4)15-8(12,13)14/h1-2H,3H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“3,4-Dichloro-5-(difluoromethoxy)benzyl bromide” is a liquid at ambient temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.

Safety and Hazards

While specific safety and hazard information for “3,4-Dichloro-5-(difluoromethoxy)benzyl bromide” was not found, benzyl bromides are generally considered hazardous. They can cause skin and eye irritation, and may be harmful if inhaled . Always handle with appropriate safety measures.

properties

IUPAC Name

5-(bromomethyl)-1,2-dichloro-3-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrCl2F2O/c9-3-4-1-5(10)7(11)6(2-4)14-8(12)13/h1-2,8H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBJHXDKZFILQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)Cl)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrCl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-5-(difluoromethoxy)benzyl bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dichloro-5-(difluoromethoxy)benzyl bromide
Reactant of Route 2
3,4-Dichloro-5-(difluoromethoxy)benzyl bromide
Reactant of Route 3
3,4-Dichloro-5-(difluoromethoxy)benzyl bromide
Reactant of Route 4
Reactant of Route 4
3,4-Dichloro-5-(difluoromethoxy)benzyl bromide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3,4-Dichloro-5-(difluoromethoxy)benzyl bromide
Reactant of Route 6
3,4-Dichloro-5-(difluoromethoxy)benzyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.